molecular formula C10H12BrNO2 B11755719 4-Bromo-2-isopropoxybenzamide

4-Bromo-2-isopropoxybenzamide

Cat. No.: B11755719
M. Wt: 258.11 g/mol
InChI Key: HQBRKROMZBXVIT-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxybenzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropoxybenzamide typically involves the bromination of 2-isopropoxybenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions generally require controlled temperatures to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The bromine atom and isopropoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenyl-3-isopropoxybenzamide
  • 4-Bromo-2-chlorophenyl-3-isopropoxybenzamide
  • 4-Bromo-2-methoxybenzamide

Uniqueness

4-Bromo-2-isopropoxybenzamide is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

4-bromo-2-propan-2-yloxybenzamide

InChI

InChI=1S/C10H12BrNO2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)

InChI Key

HQBRKROMZBXVIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)N

Origin of Product

United States

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